molecular formula C29H41F3N8O9 B8180821 Cilengitide (trifluoroacetate)

Cilengitide (trifluoroacetate)

Cat. No.: B8180821
M. Wt: 702.7 g/mol
InChI Key: WHJCSACXAPYNTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cilengitide (trifluoroacetate) is a cyclic peptide that functions as an integrin inhibitor. It is particularly effective against the αvβ3 and αvβ5 integrins, which play crucial roles in angiogenesis, tumor invasion, and metastasis. This compound has garnered significant attention for its potential therapeutic applications, especially in the treatment of glioblastoma multiforme .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cilengitide (trifluoroacetate) is synthesized through a series of peptide coupling reactions. The process typically involves the solid-phase peptide synthesis (SPPS) method, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The key steps include:

Industrial Production Methods

Industrial production of cilengitide (trifluoroacetate) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and large-scale HPLC systems for purification .

Chemical Reactions Analysis

Types of Reactions

Cilengitide (trifluoroacetate) primarily undergoes peptide bond formation and cyclization reactions during its synthesis. It is relatively stable and does not readily undergo oxidation or reduction under normal conditions.

Common Reagents and Conditions

Major Products

The major product of these reactions is cilengitide (trifluoroacetate) itself, with high purity achieved through HPLC purification .

Scientific Research Applications

Cilengitide (trifluoroacetate) has a wide range of scientific research applications:

Mechanism of Action

Cilengitide (trifluoroacetate) exerts its effects by binding to the αvβ3 and αvβ5 integrins, thereby inhibiting their interaction with extracellular matrix proteins. This inhibition disrupts integrin-mediated signaling pathways, leading to reduced angiogenesis, tumor invasion, and metastasis. The compound specifically targets the focal adhesion kinase (FAK) and Src kinase pathways, inducing apoptosis in endothelial cells .

Comparison with Similar Compounds

Similar Compounds

    Eptifibatide: Another cyclic peptide that inhibits the glycoprotein IIb/IIIa receptor on platelets.

    Tirofiban: A non-peptide antagonist of the glycoprotein IIb/IIIa receptor.

Uniqueness

Cilengitide (trifluoroacetate) is unique in its high selectivity for the αvβ3 and αvβ5 integrins, making it particularly effective in targeting tumor angiogenesis and metastasis. Unlike other integrin inhibitors, cilengitide has shown promising results in preclinical and clinical studies for treating glioblastoma multiforme .

Biological Activity

Cilengitide (trifluoroacetate) is a cyclic peptide that acts as an antagonist to integrin receptors, specifically αVβ3 and αVβ5. It has garnered attention for its potential therapeutic applications in oncology, particularly in the treatment of glioblastoma multiforme (GBM) and other malignancies. This article delves into the biological activity of cilengitide, summarizing its mechanisms of action, effects on various cancer cell lines, and relevant case studies.

Cilengitide functions primarily by inhibiting integrin-mediated cell adhesion and signaling pathways. By binding to the αVβ3 and αVβ5 integrins, cilengitide disrupts interactions between tumor cells and the extracellular matrix (ECM), which are crucial for tumor growth, migration, and angiogenesis. This inhibition can lead to:

  • Induction of Apoptosis : Cilengitide has been shown to induce apoptosis in certain glioma cell lines (U87MG and U373MG) at concentrations around 20 µg/mL while sparing cells that lack the target integrins .
  • Inhibition of Tumor Growth : In vivo studies have demonstrated that cilengitide can delay tumor implantation and reduce growth in animal models, specifically in U87MG xenografts .

In Vitro Studies

  • Cell Line Sensitivity : Cilengitide effectively inhibited adhesion and promoted apoptosis in U87MG cells but had no effect on U251MG cells due to the absence of αVβ3 receptors .
  • Calcium Mobilization : Research indicated that cilengitide could modulate calcium mobilization in endothelial cells, further implicating its role in disrupting angiogenic signaling pathways .

In Vivo Studies

  • A study reported that administering cilengitide at a dosage of 200 µg per animal per day significantly prolonged survival in mice with implanted U87MG tumors .
  • Another investigation noted that low doses of cilengitide might paradoxically stimulate angiogenesis and tumor growth, suggesting a complex dose-response relationship that necessitates careful consideration during therapeutic application .

Clinical Trials

  • Phase II Trials for Recurrent GBM : Cilengitide was evaluated in a multicenter phase II study involving patients with recurrent GBM. The results indicated minimal toxicity across a wide range of doses, but overall efficacy was limited due to the short half-life of the compound .
  • Combination Therapies : Recent studies have explored combining cilengitide with chemotherapeutic agents, revealing enhanced anti-tumor activity when used together compared to either treatment alone .

Summary of Biological Activity

Activity Description
Integrin Inhibition Antagonizes αVβ3 and αVβ5 integrins, disrupting cell adhesion and signaling.
Apoptosis Induction Promotes programmed cell death in sensitive glioma cell lines.
Tumor Growth Suppression Delays tumor implantation and reduces growth in animal models.
Angiogenesis Modulation Low doses may stimulate angiogenesis; high doses required for therapeutic effect.

Properties

IUPAC Name

2-[5-benzyl-11-[3-(diaminomethylideneamino)propyl]-7-methyl-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40N8O7.C2HF3O2/c1-15(2)22-25(41)33-17(10-7-11-30-27(28)29)23(39)31-14-20(36)32-18(13-21(37)38)24(40)34-19(26(42)35(22)3)12-16-8-5-4-6-9-16;3-2(4,5)1(6)7/h4-6,8-9,15,17-19,22H,7,10-14H2,1-3H3,(H,31,39)(H,32,36)(H,33,41)(H,34,40)(H,37,38)(H4,28,29,30);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJCSACXAPYNTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1C)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H41F3N8O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

702.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cilengitide (trifluoroacetate)
Reactant of Route 2
Cilengitide (trifluoroacetate)
Reactant of Route 3
Cilengitide (trifluoroacetate)
Reactant of Route 4
Cilengitide (trifluoroacetate)
Reactant of Route 5
Cilengitide (trifluoroacetate)
Reactant of Route 6
Cilengitide (trifluoroacetate)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.